Ethyl 1-ethyl-1H-indazole-6-carboxylate
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Overview
Description
Ethyl 1-ethyl-1H-indazole-6-carboxylate is an organic compound belonging to the indazole family, which is characterized by a fused benzene and pyrazole ring structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the ethyl ester and ethyl substituent on the indazole ring can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of ethyl 1-ethyl-1H-indazole-6-carboxylate typically begins with commercially available starting materials such as 1-ethyl-1H-indazole and ethyl chloroformate.
Reaction Steps:
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems can also ensure precise control over reaction conditions, such as temperature and pressure, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 1-ethyl-1H-indazole-6-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Amides or thioesters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-ethyl-1H-indazole-6-carboxylate has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds with potential biological activity.
Biological Studies: Researchers use this compound to study the structure-activity relationships of indazole derivatives, which can provide insights into their biological mechanisms and therapeutic potential.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism by which ethyl 1-ethyl-1H-indazole-6-carboxylate exerts its effects is primarily through its interaction with biological targets, such as enzymes or receptors. The indazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The ester group can also undergo hydrolysis in vivo, releasing active metabolites that contribute to its overall biological activity.
Comparison with Similar Compounds
Ethyl 1-ethyl-1H-indazole-6-carboxylate can be compared with other indazole derivatives, such as:
1-Methyl-1H-indazole-6-carboxylate: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and biological activity.
1-Propyl-1H-indazole-6-carboxylate: Contains a propyl group, leading to different steric and electronic properties.
1-Ethyl-1H-indazole-3-carboxylate: The ester group is positioned at the 3-position instead of the 6-position, which can influence its chemical behavior and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 1-ethylindazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-14-11-7-9(12(15)16-4-2)5-6-10(11)8-13-14/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKOYEWYCORFGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C(=O)OCC)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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